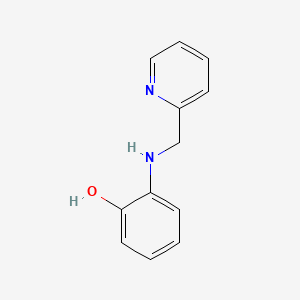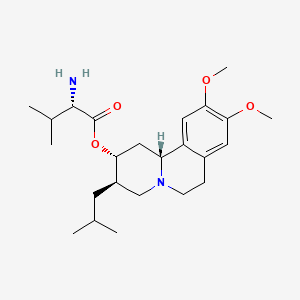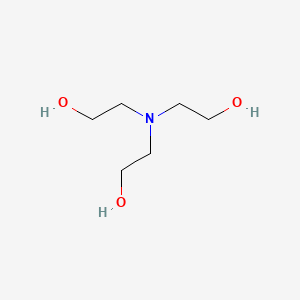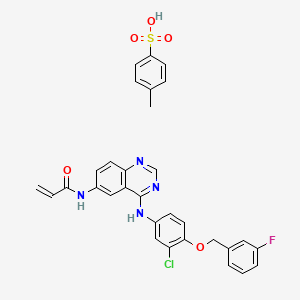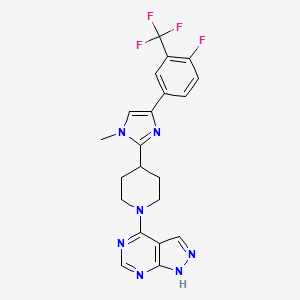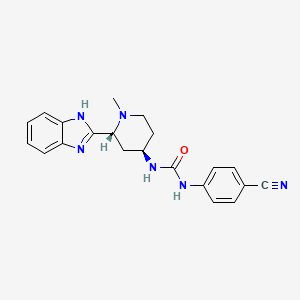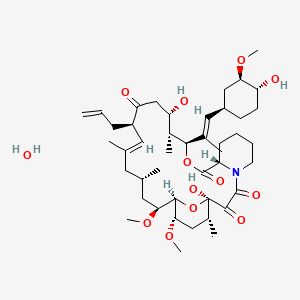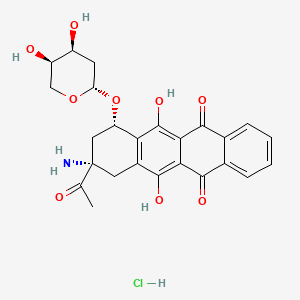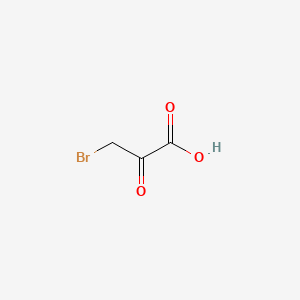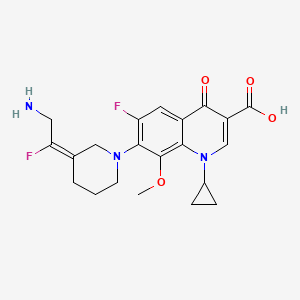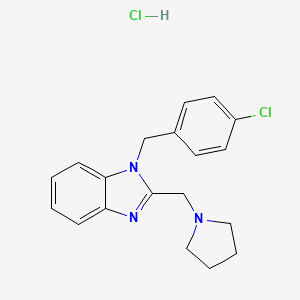
kn-93
描述
KN-93 是一种众所周知的钙/钙调蛋白依赖性蛋白激酶 II (CaMKII) 抑制剂。 该化合物因其抑制 CaMKII 的能力而被广泛研究,CaMKII 是一种多功能丝氨酸/苏氨酸蛋白激酶,在钙信号通路中起着至关重要的作用 .
作用机制
KN-93 通过与钙/钙调蛋白复合物结合来发挥作用,从而阻止 CaMKII 的激活。这种抑制阻止了靶蛋白的磷酸化,进而调节了各种细胞过程。 This compound 的分子靶点包括 CaMKII 的调节性 C 末端 α-螺旋,这对于其激活至关重要 . 通过抑制 CaMKII,this compound 可以改变钙信号通路,并影响肌肉收缩、神经递质释放和基因表达等过程 .
准备方法
合成路线和反应条件: KN-93 可以通过多步合成过程合成,该过程涉及 4-氯肉桂酰氯与 N-甲基苄胺反应,然后添加 2-羟基乙胺和 4-甲氧基苯磺酰氯。 反应条件通常涉及使用二氯甲烷和二甲基亚砜 (DMSO) 等有机溶剂,并进行温度控制和纯化步骤,以确保高产率和纯度 .
工业生产方法: this compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以最大限度地提高产量并减少杂质。 采用高效液相色谱 (HPLC) 等技术进行纯化,最终产品通常以 DMSO 配制,以便在研究应用中方便使用 .
化学反应分析
反应类型: KN-93 主要由于存在磺酰胺和羟基等反应性官能团而发生取代反应。 在特定条件下,它也可以参与氧化和还原反应 .
常用试剂和条件: 合成和修饰 this compound 中常用的试剂包括二氯甲烷和 DMSO 等有机溶剂,以及 4-氯肉桂酰氯和 N-甲基苄胺等试剂。 反应条件通常涉及控制温度和使用催化剂来促进反应 .
主要产品: this compound 合成形成的主要产物是该化合物本身,其特征在于其对 CaMKII 的选择性抑制。 其他副产物可能包括未反应的起始原料和来自不完全反应的副产物,这些副产物通常在纯化过程中被去除 .
科学研究应用
KN-93 在科学研究中具有广泛的应用,特别是在化学、生物学、医学和工业领域。 在化学领域,它被用作研究钙信号通路和 CaMKII 在各种细胞过程中的作用的工具 . 在生物学领域,this compound 被用来研究帕金森病和系统性红斑狼疮等疾病的机制 . 在医学领域,由于其调节 CaMKII 活性的能力,它具有用于治疗心力衰竭和心律失常等疾病的潜在治疗应用 . 此外,this compound 用于工业研究中开发针对钙信号通路的新药和治疗剂 .
相似化合物的比较
类似化合物: 与 KN-93 类似的化合物包括其他 CaMKII 抑制剂,如 KN-62、AIP (自动肽-2 相关抑制肽) 和自动肽-2 抑制肽 II (AIP-II)。 这些化合物也靶向 CaMKII,但它们的专一性、效力和作用机制可能不同 .
This compound 的独特性: this compound 独特之处在于它能够选择性抑制 CaMKII,而不影响其他激酶。这种选择性使其成为研究钙信号通路和开发治疗剂的宝贵工具。 此外,this compound 的细胞渗透性使其可用于体外和体内研究,为研究人员提供了多功能选择 .
属性
IUPAC Name |
N-[2-[[3-(4-chlorophenyl)prop-2-enyl-methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29ClN2O4S/c1-28(17-5-6-21-9-11-23(27)12-10-21)20-22-7-3-4-8-26(22)29(18-19-30)34(31,32)25-15-13-24(33-2)14-16-25/h3-16,30H,17-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLQTDSSHZREGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2N(CCO)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401025982 | |
| Record name | N-(2-(((3-(4-Chlorophenyl)-2-propenyl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401025982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139298-40-1 | |
| Record name | N-[2-[[[3-(4-Chlorophenyl)-2-propen-1-yl]methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139298-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-(((3-(4-Chlorophenyl)-2-propenyl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401025982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone:
A: While initially considered a specific CaMKII inhibitor, research has revealed that KN-93 can also directly inhibit certain ion channels, particularly voltage-gated potassium channels (Kv channels), independent of CaMKII [, ]. This non-specific action highlights the importance of carefully interpreting results obtained using this compound and employing appropriate controls, such as its inactive analog KN-92.
A: this compound directly blocks a variety of cloned Kv channels from different subfamilies by acting as an extracellular blocker [, ]. It preferentially blocks open channels, leading to enhanced and stabilized C-type inactivation. This effect is independent of CaMKII activity, as demonstrated by the similar inhibitory effects observed with KN-92, an inactive analog of this compound.
A: this compound has been shown to modulate intracellular calcium handling by affecting both calcium release from intracellular stores and capacitative calcium entry (CCE) []. In bovine vascular endothelial cells, this compound reduced the plateau phase of the calcium transient evoked by extracellular ATP, suggesting an inhibitory effect on calcium release. Additionally, this compound effectively blocked CCE triggered by store depletion.
A: Research suggests that this compound can influence gene expression, likely through its modulation of intracellular signaling pathways []. For example, in cultured skeletal muscle cells, this compound inhibited the caffeine-induced increase in GLUT4 mRNA expression, suggesting a role for the CaMK pathway in regulating GLUT4 gene expression [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[benzyl(propan-2-yl)amino]-1-naphthalen-2-ylpropan-1-one;hydrochloride](/img/structure/B1662117.png)
